molecular formula C14H7Cl3N2OS B3549153 2,3-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

2,3-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3549153
M. Wt: 357.6 g/mol
InChI Key: KZJQHLZJQWFOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Properties

IUPAC Name

2,3-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2OS/c15-7-4-5-10-11(6-7)21-14(18-10)19-13(20)8-2-1-3-9(16)12(8)17/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJQHLZJQWFOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 6-chloro-1,3-benzothiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Condensation Reactions: The amide group can participate in condensation reactions with other compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzothiazole derivatives, while oxidation and reduction can result in different oxidation states of the benzothiazole ring.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has shown potential as an antibacterial and antifungal agent.

    Medicine: Research has indicated its potential as an anti-inflammatory and analgesic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial growth and replication. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,3-benzothiazole-2-amine: A precursor in the synthesis of the target compound.

    2,3-Dichlorobenzoyl Chloride: Another precursor used in the synthesis.

    Benzothiazole Derivatives: A broad class of compounds with similar structures and diverse biological activities.

Uniqueness

2,3-Dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2,3-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.